4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazoloquinoline core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction mixture may be poured into cold water for complete precipitation, followed by filtration, washing, drying, and recrystallization from aqueous methanol to obtain the desired compound . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include halogen-substituted anthranilic acids, 4-(2-aminoethyl/4-aminobuthyl)amino-7-chloroquinoline, and 1,3,4-oxadiazole . Major products formed from these reactions depend on the specific reagents and conditions used. For instance, the combination of halogen-substituted anthranilic acids with 4-(2-aminoethyl/4-aminobuthyl)amino-7-chloroquinoline linked via 1,3,4-oxadiazole can yield compounds with significant antibiofilm and antivirulence effects .
Scientific Research Applications
4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable scaffold for the development of new compounds with enhanced biological activities. In biology and medicine, it has shown promise as a potential therapeutic agent for treating bacterial infections, cancer, and other diseases . Additionally, its unique structure allows for the exploration of its interactions with various molecular targets and pathways, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a related class of compounds, exhibit high antibacterial activity by inhibiting bacterial DNA-gyrase, which is essential for bacterial DNA replication . The incorporation of fluorine atoms and other substituents in the compound’s structure can enhance its ability to penetrate cell membranes and exert its effects on target molecules.
Comparison with Similar Compounds
Similar compounds to 4-Amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one include other pyrazoloquinoline derivatives and fluoroquinolones. These compounds share a similar core structure but differ in their substituents and specific biological activities. For instance, fluoroquinolones such as ciprofloxacin and ofloxacin are well-known for their antibacterial properties . The unique combination of substituents in this compound distinguishes it from other related compounds and contributes to its specific biological effects.
Properties
Molecular Formula |
C23H19FN4O |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-amino-7-(4-fluorophenyl)-3-methyl-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H19FN4O/c1-13-20-22(25)21-18(26-23(20)28(27-13)17-5-3-2-4-6-17)11-15(12-19(21)29)14-7-9-16(24)10-8-14/h2-10,15H,11-12H2,1H3,(H2,25,26) |
InChI Key |
ZIJCCVLHTBTMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC=C(C=C4)F)C(=C12)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.